molecular formula C18H14O4 B7727582 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate CAS No. 5941-44-6

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate

Cat. No.: B7727582
CAS No.: 5941-44-6
M. Wt: 294.3 g/mol
InChI Key: LYFUWPNTHDOXNY-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate (CAS 112121-60-5) is a synthetic coumarin derivative with the molecular formula C18H14O4 and a molecular weight of 294.3 g/mol . This compound is provided as a high-purity material for research applications and is strictly for laboratory use; it is not intended for human or veterinary diagnostic or therapeutic use . In scientific research, this compound exhibits a profile of significant biological activities. It has been identified to act as an antagonist at dopamine D2 and serotonin 5-HT2 receptors, suggesting potential value in neuropharmacological studies for mood regulation and cognitive enhancement . Beyond its central nervous system interactions, it also demonstrates notable antimicrobial properties against various bacterial strains and shows promising antioxidant activity, which is valuable for research into oxidative stress . The compound's mechanism of action for its antimicrobial effects may involve the inhibition of bacterial DNA gyrase, an enzyme critical for bacterial DNA replication . The synthesis of this compound typically involves the esterification of 7-hydroxy-4-methylcoumarin with 4-methylbenzoic acid, often employing coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Researchers should note that this compound is classified with the signal word "Warning" under GHS guidelines and may be hazardous if it comes in contact with skin, is inhaled, or is swallowed . Proper handling and storage, sealed in a dry environment at 2-8°C, are recommended to maintain the integrity of the product .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFUWPNTHDOXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974825
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-44-6
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steglich Esterification

The Steglich esterification is a widely employed method for coupling carboxylic acids and alcohols under mild conditions. For 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate, this approach involves reacting 7-hydroxy-4-methylcoumarin with 4-methylbenzoic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours.

Key Steps :

  • Activation of 4-methylbenzoic acid with DCC to form an O-acylisourea intermediate.

  • Nucleophilic attack by the hydroxyl group of 7-hydroxy-4-methylcoumarin, facilitated by DMAP.

  • Precipitation of dicyclohexylurea (DCU) byproduct, followed by filtration and solvent evaporation.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents like DMF or THF may accelerate the reaction but risk side reactions.

  • Catalyst Loading : DMAP (10 mol%) ensures efficient acyl transfer without over-activation.

Acid Chloride Coupling

Direct esterification using 4-methylbenzoyl chloride avoids the need for in-situ activation. This method employs 7-hydroxy-4-methylcoumarin and 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). The reaction is conducted in acetone or ethyl acetate under reflux (60–80°C) for 4–6 hours.

Advantages :

  • Higher yields (75–85%) compared to Steglich esterification.

  • Simplified purification due to water-soluble byproducts (e.g., KCl).

Challenges :

  • Moisture sensitivity of acid chloride necessitates anhydrous conditions.

  • Base selection impacts reaction efficiency; weaker bases like NaHCO₃ may require longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. A modified protocol involves mixing 7-hydroxy-4-methylcoumarin, 4-methylbenzoic acid, DCC, and DMAP in DMF, followed by microwave irradiation at 100°C for 30 minutes. This method reduces reaction time by 80% while maintaining yields comparable to classical methods (70–78%).

Mechanistic Considerations :

  • Dielectric heating accelerates intermediate formation and minimizes thermal degradation.

  • Solvent-free conditions are feasible but may require higher catalyst loadings.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow systems enable:

  • Precise temperature control (±1°C) via microchannel reactors.

  • Real-time monitoring of reaction parameters (pH, pressure).

  • Reduced solvent waste through inline separation modules.

Case Study :
A pilot-scale setup using DCC/DMAP in ethyl acetate achieved a throughput of 1.2 kg/day with 92% purity after recrystallization.

Solvent Recycling Systems

Economic and environmental considerations drive solvent recovery. Distillation units integrated into the production line reclaim >90% of DCM or ethyl acetate, reducing raw material costs by 40%.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using a hexane/ethyl acetate (7:1) mixture. This yields colorless crystals with >98% purity, as confirmed by HPLC.

Chromatographic Techniques

Silica gel column chromatography with a gradient elution (CH₂Cl₂:EtOAc from 95:5 to 70:30) resolves residual DCU and unreacted starting materials.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 1H, Coumarin-H), 6.28 (s, 1H, Coumarin-H), 2.45 (s, 3H, CH₃), 2.39 (s, 3H, CH₃).

  • FT-IR (KBr): ν 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactone).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scalability
Steglich EsterificationDCC/DMAP, DCM, rt, 24h70–7595Moderate
Acid Chloride Coupling4-MeBzCl, K₂CO₃, acetone, reflux80–8598High
Microwave-AssistedDMF, 100°C, 30 min75–7897High

Key Findings :

  • Acid chloride coupling offers the best balance of yield and scalability.

  • Microwave synthesis is optimal for rapid small-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Coumarin Esters

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (R) Key Properties/Applications References
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate C₁₈H₁₄O₅ 326.30 4-CH₃ Presumed stability, moderate lipophilicity
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₆H₉ClO₄ 300.70 4-Cl Electron-withdrawing Cl enhances reactivity; synthesized in 88% yield
4-Methyl-2-oxo-2H-chromen-7-yl 5-azidopentanoate C₁₆H₁₆N₃O₅ 330.32 -(CH₂)₄N₃ Azide enables H₂S detection; fluorescence activation
4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate C₁₉H₁₈O₅ 326.34 4-OCH₂CH₃ Increased lipophilicity due to ethoxy group
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate C₁₇H₁₄O₅S 330.35 4-SO₃C₆H₄CH₃ Sulfonate enhances solubility; higher molecular weight

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., 4-Cl) may stabilize intermediates in synthetic reactions .
  • Functional Group Utility: Azide-containing derivatives (e.g., 5-azidopentanoate) exhibit specific reactivity, such as H₂S-triggered fluorescence via azide-to-amine reduction, absent in non-azide analogs .
  • Steric and Solubility Factors : Bulky substituents (e.g., 4-tert-butyl ) or polar groups (e.g., sulfonate ) alter solubility and steric hindrance, impacting crystallization and biological interactions.

Spectral and Analytical Comparisons

Infrared Spectroscopy :

  • The 4-chlorobenzoate derivative shows a distinct C–Cl stretch at 744 cm⁻¹, absent in the methyl and ethoxy analogs. C=O stretches for esters appear near 1728 cm⁻¹ across all derivatives .
  • Azide-containing compounds display characteristic N₃ stretches (~2100 cm⁻¹), critical for tracking reaction progress .

NMR Spectroscopy :

  • Aromatic proton signals vary with substituent electronic effects. For 4-chlorobenzoate, protons on the chlorophenyl ring resonate at 7.70–8.15 ppm (DMSO-d₆), whereas methylbenzoate analogs are expected upfield due to the electron-donating methyl group .

Research Findings and Implications

  • Synthetic Efficiency : The 4-chlorobenzoate derivative’s high yield (88%) under ambient conditions highlights the robustness of O-acylation for coumarin functionalization . This method is likely transferable to the methylbenzoate analog.
  • Structure-Activity Relationships (SAR) : Substituent polarity and size critically influence bioactivity. For instance, the 4-tert-butyl group in 2-oxo-2H-chromen-7-yl 4-tert-butylbenzoate may enhance membrane permeability due to increased hydrophobicity .
  • Crystallographic Data : Derivatives like 2-oxo-2H-chromen-7-yl 4-fluorobenzoate and 4-methylbenzoate have been structurally characterized via X-ray diffraction, aiding in understanding packing interactions and stability .

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. Its chemical formula is C18H14O4C_{18}H_{14}O_{4}, and it features a methyl group at the 4-position and a benzoate group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's structure includes:

  • Coumarin Backbone : Essential for its biological activity.
  • Methyl Group : Enhances lipophilicity, potentially improving membrane interactions.
  • Benzoate Moiety : Contributes to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antagonistic Activity

The compound primarily acts as an antagonist at:

  • Dopamine D2 Receptors : Involved in mood regulation and cognitive functions.
  • Serotonin 5-HT2 Receptors : Plays a role in various neurological processes.

This antagonistic activity suggests potential implications for treating mood disorders and enhancing cognitive functions.

Antimicrobial Properties

Studies have highlighted the compound's antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress and related diseases. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Dopamine and Serotonin Receptor Interaction :
    • A study demonstrated that the compound effectively binds to dopamine D2 and serotonin 5-HT2 receptors, blocking their activity. This interaction is linked to potential therapeutic effects in mood disorders.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
  • Antioxidant Studies :
    • The antioxidant capacity was assessed using various assays, showing that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Summary Table of Biological Activities

Activity TypeMechanism/TargetObserved Effects
Dopamine D2 AntagonismBlocks receptor activityPotential mood regulation
Serotonin 5-HT2 AntagonismBlocks receptor activityCognitive enhancement
AntimicrobialInhibits bacterial growthEffective against multiple bacterial strains
AntioxidantScavenges free radicalsProtects against oxidative stress

Q & A

Q. Table 1: Key Reaction Parameters

ParameterValue/DescriptionReference
SolventEthyl acetate
CatalystK₂CO₃
Reaction Time5–6 hours (reflux)
Yield~70–85% (after purification)

Advanced: How do substituents on the coumarin core influence the compound’s biological activity?

Methodological Answer:
Substituents at the 4-methyl and 7-ester positions significantly modulate bioactivity. For example:

  • 4-Methyl Group : Enhances lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets (e.g., Cdc25 phosphatases or HSP90) .
  • 4-Methylbenzoate Ester : The electron-withdrawing ester group stabilizes the chromenone ring, potentially enhancing fluorescence properties for imaging applications .
  • Comparative Studies : Analogues with halogen or methoxy substituents show varied inhibitory effects on TNF-α or MEK1 kinases, suggesting structure-activity relationships (SAR) can be tuned for target specificity .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentBiological TargetActivity TrendReference
4-MethylCdc25 PhosphatasesIC₅₀ reduced by 40%
4-FluorobenzenesulfonateHSP90Increased binding affinity
4-MethoxybenzoateTNF-αModerate inhibition

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 294.306 for C₁₈H₁₄O₄) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–O ester bond: 1.36 Å) and dihedral angles, critical for confirming stereochemistry .

Advanced: How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved?

Methodological Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths varying by ±0.05 Å between studies) arise from:

  • Experimental Conditions : Temperature (e.g., 296 K vs. 100 K datasets) and crystal packing effects .
  • Refinement Models : Use of riding vs. independent hydrogen atom models. For example, reports constrained H-atom positions (Uiso = 1.2–1.5Ueq), while uses statistical markers (e.g., asterisks for estimated values) .
  • Validation Tools : Software like PLATON or SHELXTL cross-validates data against theoretical models to resolve outliers .

Advanced: What strategies optimize reaction yields in multi-step syntheses of analogous coumarin derivatives?

Methodological Answer:

  • Stepwise Monitoring : Use HPLC or TLC to track intermediates (e.g., phenolic intermediates in esterification) .
  • Catalyst Screening : K₂CO₃ vs. DMAP (4-dimethylaminopyridine) for acyl transfer efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of coumarin precursors .

Q. Table 3: Yield Optimization Parameters

VariableOptimal ConditionYield IncreaseReference
CatalystDMAP (10 mol%)+15%
Temperature80°C (reflux)+10%
SolventDMF+20%

Basic: How is the compound’s purity assessed post-synthesis?

Methodological Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities <0.5% .
  • Melting Point : Sharp range (e.g., 160–162°C) confirms crystallinity .
  • Elemental Analysis : Matches calculated vs. observed C, H, O percentages (e.g., C 73.45%, H 4.79%) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., MEK1) using crystal structures (PDB IDs: 3EQM) .
  • QSAR Models : Relate logP values (e.g., 2.8 for 4-methylbenzoate) to cytotoxicity (R² = 0.89 in leukemia cell lines) .
  • MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritancy (no explicit toxicity data, but analogous coumarins are bioactive) .
  • Waste Disposal : Incinerate in accordance with halogenated waste protocols if chlorinated analogues are present .

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